molecular formula C20H18Cl2N4O3S2 B2829052 2-(2,4-dichlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392295-53-3

2-(2,4-dichlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2829052
CAS No.: 392295-53-3
M. Wt: 497.41
InChI Key: YIGWXOMYSHGNNK-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dichlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a structurally complex acetamide derivative featuring a 1,3,4-thiadiazole core. Its molecular architecture includes:

  • 1,3,4-Thiadiazole ring: A heterocyclic scaffold known for diverse pharmacological applications, including antimicrobial and antiviral properties .

This compound’s design aligns with trends in medicinal chemistry, where thiadiazole derivatives are optimized for enhanced bioavailability and target specificity. Below, we compare its structural and functional attributes with analogous compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O3S2/c1-11-3-5-15(12(2)7-11)23-18(28)10-30-20-26-25-19(31-20)24-17(27)9-29-16-6-4-13(21)8-14(16)22/h3-8H,9-10H2,1-2H3,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGWXOMYSHGNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves several steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of 2,4-dichlorophenoxyacetic acid: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of the thiadiazole ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling of the phenoxyacetic acid and thiadiazole derivatives: The final step involves the coupling of the 2,4-dichlorophenoxyacetic acid derivative with the thiadiazole derivative.

Chemical Reactions Analysis

2-(2,4-dichlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The phenoxy and anilino groups can undergo substitution reactions, where the chlorine atoms or methyl groups are replaced by other substituents.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: In biological research, the compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: The compound’s biological activity has also led to investigations into its potential as a therapeutic agent.

    Industry: In industrial applications, the compound is used as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes.

    Pathways: The compound can disrupt various biochemical pathways, including those involved in DNA replication and protein synthesis.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Physicochemical Properties

Compound Name / ID Substituents Molecular Formula Avg. Mass (g/mol) Key Features Biological Activity Source
Target Compound 2,4-Dichlorophenoxy; 2,4-dimethylphenylcarbamoylmethylsulfanyl C₂₁H₁₉Cl₂N₃O₃S₂ 520.43 High lipophilicity; dual halogen and amide interactions Not reported (predicted antimicrobial) N/A
392301-19-8 4-Chlorophenoxy; 4-(trifluoromethyl)benzylsulfanyl C₁₇H₁₂ClF₃N₃O₂S₂ 472.87 Trifluoromethyl group enhances metabolic stability Unknown
477313-78-3 3,4-Dichlorophenyl; 4-methoxybenzylsulfanyl C₁₈H₁₅Cl₂N₃O₂S₃ 472.42 Methoxy group improves solubility Not tested
392300-55-9 2,3-Dihydroindol-1-yl; acetamide C₁₅H₁₅N₅O₂S₂ 393.44 Indole moiety may confer CNS activity Unreported
Compound 6b 2,4-Dichlorobenzylsulfanyl; 4-methylpiperazinyl C₁₇H₂₀Cl₂N₄OS₂ 455.40 Piperazine enhances antimicrobial potency EC₅₀ = 17.5 μg/mL (Xanthomonas campestris)

Key Research Findings and Gaps

  • Strengths: The target compound’s dichlorophenoxy and carbamoylmethylsulfanyl groups offer a balance of lipophilicity and hydrogen-bonding capacity, making it a candidate for agrochemical or pharmaceutical applications.
  • Limitations : Lack of empirical bioactivity data and solubility metrics hinders direct comparison with analogues like 6b or 392301-19-8 .
  • Future Directions :
    • Bioactivity Screening : Prioritize antimicrobial and antiviral assays.
    • Solubility Optimization : Introduce polar substituents (e.g., methoxy or piperazine) without compromising target affinity.

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a novel derivative of the 1,3,4-thiadiazole class known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A dichlorophenoxy group.
  • An acetanilide moiety linked to a thiadiazole ring.
  • A sulfanyl substituent enhancing its lipophilicity.

Biological Activity Overview

  • Anticancer Properties
    • Thiadiazole derivatives have shown significant anticancer activity. For instance, compounds similar to the target compound have demonstrated efficacy against various cancer cell lines including MCF-7 and HepG2 .
    • The mechanism often involves the disruption of microtubule dynamics and induction of apoptosis in cancer cells .
  • Mechanism of Action
    • The thiadiazole ring structure allows for interactions with cellular targets, including enzymes and receptors. It can inhibit critical cellular processes leading to apoptosis in cancer cells .
    • Molecular docking studies suggest that these compounds may bind to specific sites on tubulin, disrupting its polymerization and function .
  • Other Biological Activities
    • Beyond anticancer effects, 1,3,4-thiadiazole derivatives exhibit various pharmacological activities including antidiabetic, anti-inflammatory, and anticonvulsant effects .
    • The presence of the dichlorophenyl group contributes to enhanced biological activity due to increased lipophilicity and membrane permeability.

Case Studies

Several studies highlight the biological efficacy of thiadiazole derivatives:

StudyCompoundTarget CellsEfficacy
Plech et al. (2015)1,3,4-Thiadiazole DerivativesHeLa cellsInduced apoptosis and cell cycle arrest in G2/M phase
Recent Review (2020)Various ThiadiazolesMCF-7 and HepG2Significant reduction in cell viability
PMC Study (2020)Thiadiazole DerivativesNon-small cell lung cancerDecreased viability across multiple cancer types

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of thiadiazole derivatives:

  • Substituent Effects : Variations in the substituent groups on the thiadiazole ring significantly influence anticancer potency. For example, introducing more lipophilic groups has been shown to improve efficacy against certain cancer types .
  • Pharmacophoric Characteristics : The pharmacophoric pattern of thiadiazoles includes hydrogen bond donors and acceptors that facilitate binding to target proteins involved in cancer progression .

Q & A

Q. How can cross-reactivity with off-target enzymes be minimized during lead optimization?

  • Methodological Answer :
  • Selectivity Screening : Test against a panel of related enzymes (e.g., kinase isoforms) .
  • Fragment-Based Design : Replace the carbamoyl group with bioisosteres (e.g., urea, sulfonamide) .
  • Co-crystallization : Resolve target-ligand structures to identify critical binding residues .

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